molecular formula C5H4BrF2NO B2953972 4-(Bromomethyl)-2-(difluoromethyl)-1,3-oxazole CAS No. 2137531-31-6

4-(Bromomethyl)-2-(difluoromethyl)-1,3-oxazole

Cat. No.: B2953972
CAS No.: 2137531-31-6
M. Wt: 211.994
InChI Key: LHDUBLOHWGTTLF-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-(difluoromethyl)-1,3-oxazole is a halogenated oxazole derivative characterized by a bromomethyl (-CH2Br) group at position 4 and a difluoromethyl (-CF2H) group at position 2 of the oxazole ring. The oxazole core is a five-membered heterocycle containing one oxygen and one nitrogen atom, which imparts significant electronic and steric properties.

Properties

IUPAC Name

4-(bromomethyl)-2-(difluoromethyl)-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF2NO/c6-1-3-2-10-5(9-3)4(7)8/h2,4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDUBLOHWGTTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)C(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-(difluoromethyl)-1,3-oxazole typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction parameters and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings .

Chemical Reactions Analysis

Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution (SN2 or SN1 mechanisms) due to its polarizable C–Br bond.

Reaction Type Reagents/Conditions Products Key Findings
Alkylation Amines (e.g., NH3, RNH2) in DMSO 4-(Aminomethyl)-2-(difluoromethyl)-1,3-oxazole derivativesRegioselective substitution at the bromomethyl site; yields up to 92% .
Thiol Substitution Thiols (RSH) with CuBr2 catalysis 4-(Sulfanylmethyl)-2-(difluoromethyl)-1,3-oxazoleCopper-mediated coupling preserves oxazole aromaticity .
Hydrolysis NaOH/H2O at 50°C 4-(Hydroxymethyl)-2-(difluoromethyl)-1,3-oxazoleRequires phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Mechanistic Notes :

  • The SN2 pathway dominates due to steric accessibility of the bromomethyl group .

  • Difluoromethyl (–CF2H) stabilizes adjacent electron-deficient intermediates via inductive effects .

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed couplings to form C–C bonds.

Coupling Type Catalyst System Substrates Products Yield
Suzuki–Miyaura Pd(PPh3)4, K2CO3, DMF Arylboronic acids4-(Arylmethyl)-2-(difluoromethyl)-1,3-oxazole60–85%
Buchwald–Hartwig Pd(OAc)2/XPhos, Cs2CO3 Aryl amines4-(Arylamino)methyl derivatives45–70%

Key Observations :

  • Oxazole ring stability under coupling conditions avoids ring-opening side reactions .

  • Difluoromethyl group enhances electron-withdrawing effects, accelerating oxidative addition .

Oxidation and Reduction

Selective transformations targeting functional groups:

Reaction Type Reagents Products Applications
Oxidation KMnO4, H2O/acetone 4-(Carboxymethyl)-2-(difluoromethyl)-1,3-oxazolePrecursor for bioactive conjugates .
Reduction LiAlH4, THF 4-(Hydroxymethyl)-2-(difluoromethyl)-1,3-oxazoleIntermediate for polymerizable monomers .

Challenges :

  • Over-oxidation of the oxazole ring is mitigated using mild conditions (e.g., low temp) .

Ring-Opening and Rearrangement

Under specific conditions, the oxazole ring undergoes cleavage or rearrangement:

Process Conditions Outcome
Acid Hydrolysis HCl (conc.), reflux Cleavage to γ-keto amide derivatives via C–O bond rupture .
Thermal Rearrangement 150°C, inert atmosphere Isomerization to imidazole derivatives, driven by aromatic stabilization .

Mechanism :

  • Acidic hydrolysis proceeds through a hemiaminal intermediate .

  • Thermal rearrangement involves -H shifts and ring expansion .

Biological Interactions

Though not a primary focus, reactivity informs bioactivity:

  • Enzyme Inhibition : Difluoromethyl group mimics carbonyl moieties, competitively binding to hydrolases (e.g., HDACs) .

  • Covalent Binding : Bromomethyl group forms adducts with cysteine residues in proteins, enabling probe development .

Scientific Research Applications

4-(Bromomethyl)-2-(difluoromethyl)-1,3-oxazole is a heterocyclic compound with a unique oxazole ring structure containing both bromomethyl and difluoromethyl substituents. It has a molecular formula of C5H4BrF2N2OC_5H_4BrF_2N_2O and features a five-membered aromatic ring that includes one nitrogen and one oxygen atom. The difluoromethyl group contributes to its chemical reactivity and potential biological activity, making it interesting in medicinal chemistry and materials science.

Scientific Research Applications

This compound lends itself to various applications:

  • Pharmaceuticals It may serve as a building block in the synthesis of pharmaceutical compounds. Compounds with similar structures can interact with enzymes or receptors in living organisms, potentially leading to therapeutic effects.
  • Medicinal Chemistry It is used as a building block for synthesizing pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
  • Materials Science The compound is explored for its potential use in developing advanced materials, including polymers and nanomaterials.
  • Biological Studies It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Interaction Studies

Interaction studies involving this compound focus on understanding its reactivity with biological targets or other chemical species. Research has indicated that compounds with similar structures can interact with enzymes or receptors in living organisms, potentially leading to therapeutic effects or toxicity.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
5-(Bromomethyl)-3-methyl-1,2-oxazoleContains bromomethyl and methyl groupsExhibits different reactivity patterns due to methyl substitution
4-(Chloromethyl)-1,2-oxazoleChlorine instead of bromineOften shows different biological activities compared to brominated analogs
5-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazoleTrifluoromethyl groupEnhanced lipophilicity and potential for distinct biological effects

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-(difluoromethyl)-1,3-oxazole involves its interaction with specific molecular targets. The bromomethyl and difluoromethyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. This compound can also participate in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-(Bromomethyl)-2-(difluoromethyl)-1,3-oxazole and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties References
This compound C5H5BrF2NO 223.00 (calculated) BrCH2- (4), CF2H- (2) High electrophilicity, reactive bromide -
2-[4-(Bromomethyl)-3-fluorophenyl]-1,3-oxazole C10H7BrFNO 256.07 BrCH2- (phenyl), F- (phenyl) Aromatic conjugation, lipophilic
5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one C10H9BrFNO2 274.09 BrCH2- (5), F-Ph (3) Saturated oxazolidinone core, chiral center
2-(Bromomethyl)-4-(trifluoromethyl)-1,3-thiazole C5H3BrF3NS 246.05 BrCH2- (2), CF3- (4) Thiazole core (S vs. O), higher logP
2-(4-Bromophenyl)benzo[d]oxazole C13H8BrNO 282.12 Br-Ph (2), fused benzoxazole Extended conjugation, UV activity

Key Observations :

  • Electrophilicity : The bromomethyl group in the target compound enhances its reactivity compared to phenyl-substituted analogs (e.g., 2-[4-(bromomethyl)-3-fluorophenyl]-1,3-oxazole), making it more suitable for covalent binding in drug design .
  • Conjugation Effects : Fused benzoxazoles (e.g., 2-(4-bromophenyl)benzo[d]oxazole) show extended π-conjugation, which may enhance UV absorption and stability .

Biological Activity

4-(Bromomethyl)-2-(difluoromethyl)-1,3-oxazole is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound features a bromomethyl group and a difluoromethyl group attached to the oxazole ring. The presence of these substituents contributes to its reactivity and biological activity.

Structural Formula

C5H4BrF2N1O\text{C}_5\text{H}_4\text{BrF}_2\text{N}_1\text{O}

Antibacterial Activity

Studies have demonstrated that oxazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including multidrug-resistant strains.

  • Mechanism of Action : The antibacterial activity is often attributed to the inhibition of essential bacterial proteins such as FtsZ, which is crucial for bacterial cell division .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Research indicates that certain oxazole derivatives can inhibit the growth of pathogenic fungi.

  • Efficacy : In vitro studies have reported moderate to high antifungal activity against strains like Candida albicans and Aspergillus niger. .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. This is particularly relevant in the context of its derivatives:

  • Cell Lines Tested : Studies have assessed its effects on various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) cells.
  • Results : Compounds derived from oxazole scaffolds have shown significant cytotoxic effects, with some exhibiting better efficacy than standard chemotherapeutic agents like 5-fluorouracil .

Table 1: Summary of Biological Activities

Activity TypeTested Strains/Cell LinesObserved EffectsReference
AntibacterialStaphylococcus aureus, E. coliInhibition of growth
AntifungalCandida albicans, Aspergillus nigerModerate antifungal activity
AnticancerMCF-7, A549, HT-29Significant cytotoxicity observed

Case Study: Anticancer Efficacy

In a study evaluating the anticancer effects of various oxazole derivatives, this compound was found to significantly inhibit cell proliferation in MCF-7 cells. The IC50 values indicated potent activity compared to established drugs .

Statistical Analysis

The biological activities were statistically analyzed using one-way ANOVA followed by Dunnett's test to determine significance levels across different concentrations and treatment groups .

Q & A

Basic Question: What are the optimal synthetic routes for preparing 4-(Bromomethyl)-2-(difluoromethyl)-1,3-oxazole, and how can reaction yields be improved?

Answer:
The synthesis of bromomethyl-oxazole derivatives typically involves halogenation or alkylation of precursor oxazoles. For example, bromomethyl groups can be introduced via nucleophilic substitution using brominating agents like PBr₃ or HBr in DMSO under reflux (18–24 hours) . To improve yields:

  • Optimize reaction time and temperature (e.g., reflux at 80–100°C).
  • Use polar aprotic solvents (e.g., DMSO, DMF) to stabilize intermediates.
  • Purify via column chromatography or crystallization (e.g., water-ethanol mixtures yield 65% purity for analogous compounds) .
  • Monitor progress with TLC or HPLC to minimize side reactions.

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., difluoromethyl groups show splitting patterns at δ ~5.5–6.5 ppm) .
    • ¹⁹F NMR : Confirm difluoromethyl signals (δ −100 to −120 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₆H₅BrF₂NO) .
  • IR Spectroscopy : Detect C-Br (~550 cm⁻¹) and C-F (~1100 cm⁻¹) stretches .

Advanced Question: How does the bromomethyl group influence the reactivity of this compound in cross-coupling reactions?

Answer:
The bromomethyl moiety serves as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Catalyst Selection : Pd(PPh₃)₄ or Pd(dba)₂ for aryl boronic acid coupling .
  • Solvent Effects : Use toluene/EtOH mixtures to balance solubility and reactivity.
  • Steric Hindrance : The difluoromethyl group may slow kinetics; optimize ligand systems (e.g., XPhos) to enhance turnover .
  • Byproduct Mitigation : Monitor for debromination using GC-MS .

Advanced Question: What strategies can resolve contradictions in reported biological activity data for bromomethyl-oxazole derivatives?

Answer:
Discrepancies often arise from assay conditions or impurities. Mitigation strategies:

  • Purity Validation : Use HPLC (≥95% purity) and elemental analysis .
  • Dose-Response Curves : Test multiple concentrations to identify non-linear effects .
  • Control Experiments : Compare with analogs (e.g., non-brominated oxazoles) to isolate substituent effects .
  • Replicate Studies : Collaborate with independent labs to verify results .

Advanced Question: How can computational modeling predict the stability of this compound under varying pH and temperature?

Answer:
Use density functional theory (DFT) or molecular dynamics (MD) simulations:

  • Thermal Stability : Calculate bond dissociation energies (BDEs) for C-Br and C-F bonds .
  • pH Sensitivity : Simulate protonation states (pKa prediction via COSMO-RS) to identify labile sites .
  • Degradation Pathways : Identify hydrolysis products (e.g., oxazole ring-opening) using transition-state modeling .
  • Validate with experimental TGA/DSC and accelerated stability testing (40°C/75% RH for 6 months) .

Basic Question: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles; use fume hoods for volatile intermediates .
  • Storage : Keep in amber vials under inert gas (N₂/Ar) at −20°C to prevent decomposition .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
  • Waste Disposal : Segregate halogenated waste for incineration .

Advanced Question: How can X-ray crystallography elucidate the solid-state structure and intermolecular interactions of this compound?

Answer:

  • Crystal Growth : Use slow evaporation (hexane/EtOAc) to obtain single crystals .
  • Data Collection : Resolve Br and F atoms with synchrotron radiation (λ = 0.7–1.0 Å) .
  • Intermolecular Analysis : Identify halogen bonding (C-Br···N/O) and π-stacking using Mercury software .
  • Compare with DFT-optimized geometries to validate accuracy .

Advanced Question: What role does the difluoromethyl group play in modulating the compound’s electronic properties for catalytic applications?

Answer:
The difluoromethyl group:

  • Electron-Withdrawing Effect : Lowers LUMO energy, enhancing electrophilicity for nucleophilic attacks .
  • Steric Effects : Minimal bulk compared to CF₃, allowing better substrate access in catalysis .
  • Hydrogen Bonding : Fluorine atoms participate in weak H-bonds, stabilizing transition states .
  • Quantify via cyclic voltammetry (redox potentials) and UV-vis spectroscopy (charge-transfer bands) .

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